
Sarnovide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound belongs to the class of cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sarnovide involves the glycosylation of Sarmentogenin with β-D-digitalopyranoside. The reaction typically requires the use of a glycosyl donor and an acceptor under acidic or basic conditions to facilitate the formation of the glycosidic bond . Common reagents used in this process include Lewis acids like boron trifluoride etherate or catalysts such as silver triflate.
Industrial Production Methods
Industrial production of this compound is generally carried out through extraction from the Strophanthus plant species. The process involves the isolation of Sarmentogenin followed by its glycosylation to produce this compound. The extraction process includes steps such as solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sarnovide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bond or the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Sarnovide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: Investigated for its role in cellular processes and its interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiac conditions due to its activity as a cardiac glycoside.
Mécanisme D'action
Sarnovide exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels via the sodium-calcium exchanger. This increase in calcium enhances cardiac contractility, making this compound effective in the treatment of certain heart conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Ouabain: A cardiac glycoside with a higher affinity for the sodium-potassium ATPase enzyme.
Digoxin: Similar to Digitoxin but with a shorter half-life and different therapeutic window.
Uniqueness
Sarnovide is unique due to its specific glycosylation pattern and its origin from the Strophanthus plant species. This distinct structure contributes to its unique pharmacological profile and its potential for use in various scientific and medical applications .
Propriétés
Numéro CAS |
547-07-9 |
|---|---|
Formule moléculaire |
C30H46O9 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-11,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |
Clé InChI |
SOPZOCCINHAAOP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
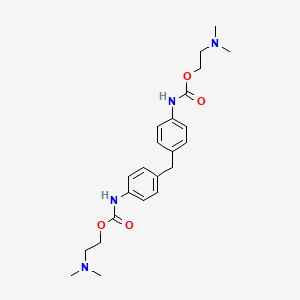
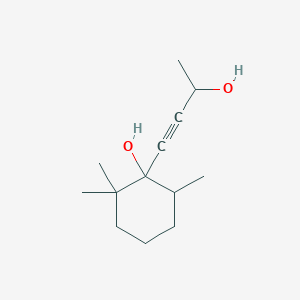

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
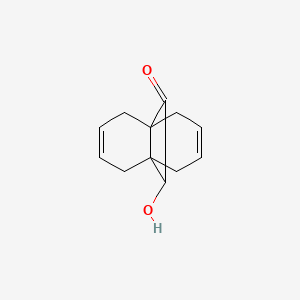


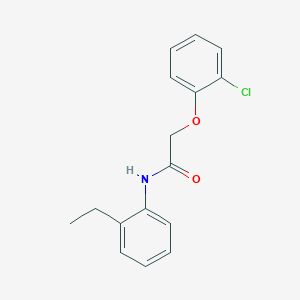
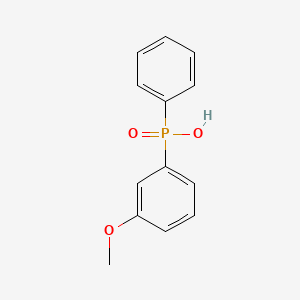
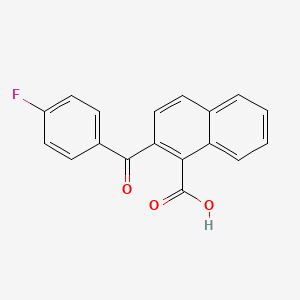
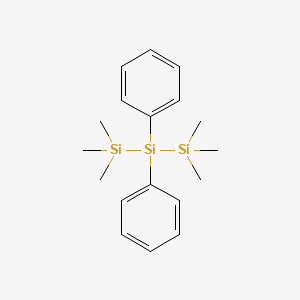
![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)
